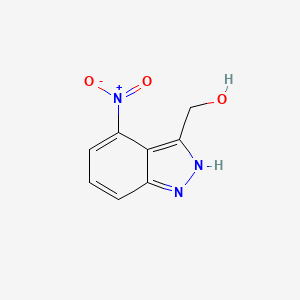

(4-Nitro-1H-indazol-3-yl)methanol

CAS No.:

Cat. No.: VC15984758

Molecular Formula: C8H7N3O3

Molecular Weight: 193.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7N3O3 |

|---|---|

| Molecular Weight | 193.16 g/mol |

| IUPAC Name | (4-nitro-2H-indazol-3-yl)methanol |

| Standard InChI | InChI=1S/C8H7N3O3/c12-4-6-8-5(9-10-6)2-1-3-7(8)11(13)14/h1-3,12H,4H2,(H,9,10) |

| Standard InChI Key | PGOQMNXLTAWXQR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])CO |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

(4-Nitro-1H-indazol-3-yl)methanol features a bicyclic indazole core fused with a benzene ring and a pyrazole-like nitrogen-containing ring. The nitro group at the 4-position introduces strong electron-withdrawing effects, while the hydroxymethyl group at the 3-position contributes polarity and hydrogen-bonding capacity. The IUPAC name, (4-nitro-2H-indazol-3-yl)methanol, reflects its tautomeric forms, with the 1H-indazole tautomer being more stable under standard conditions.

Key Structural Data:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 193.16 g/mol | |

| Canonical SMILES | C1=CC2=NNC(=C2C(=C1)N+[O-])CO | |

| InChI Key | PGOQMNXLTAWXQR-UHFFFAOYSA-N |

Tautomerism and Electronic Effects

The nitro group’s position at C4 creates significant electronic polarization within the indazole ring, destabilizing the 2H-tautomer and favoring the 1H-form. Computational studies of analogous nitroindazoles suggest that this electronic perturbation enhances electrophilic substitution reactivity at the 5- and 7-positions. The hydroxymethyl group’s hydroxyl proton exhibits moderate acidity (), enabling deprotonation under basic conditions to form alkoxide intermediates.

Synthesis and Chemical Reactivity

Synthetic Pathways

While no explicit synthesis of (4-Nitro-1H-indazol-3-yl)methanol is documented, established methods for analogous indazole derivatives provide a plausible route:

-

Nitration of Indazole:

Direct nitration of indazole using nitric acid-sulfuric acid mixtures typically yields 4-nitroindazole as the major product due to the directing effects of the pyrazole-like nitrogen. -

Hydroxymethylation:

Formaldehyde condensation under acidic conditions (e.g., HCl) introduces the hydroxymethyl group at the 3-position. This step parallels procedures used for synthesizing (6-Nitro-1H-indazol-3-yl)methanol , with regioselectivity controlled by the nitro group’s electronic effects.

Example Reaction Conditions:

Physicochemical Properties

Thermal and Solubility Profiles

Data from structurally similar compounds suggest:

-

Melting Point: Estimated (decomposition observed near 200°C in analogs ).

-

Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water ().

-

Stability: Susceptible to photodegradation due to the nitro group; storage recommendations include amber glassware and inert atmospheres.

Spectroscopic Characterization

Hypothetical spectral data based on analogous compounds :

Table: Predicted Spectroscopic Signatures

| Technique | Key Features |

|---|---|

| IR (KBr) | , |

| NMR (DMSO-d6) | δ 5.25 (s, 1H, OH), δ 4.62 (s, 2H, CH2), δ 8.20–7.40 (m, 3H, aromatic) |

| MS (ESI+) | m/z 194.1 [M+H] |

Pharmacological and Industrial Applications

Biological Activity

Indazole derivatives exhibit broad bioactivity, with the nitro group often serving as a pharmacophore or prodrug precursor. While direct studies on (4-Nitro-1H-indazol-3-yl)methanol are absent, related compounds demonstrate:

-

Anticancer Effects: Nitroindazoles inhibit topoisomerase I/II and induce apoptosis in leukemia cells.

-

Anti-inflammatory Action: Hydroxymethyl groups enhance solubility, improving bioavailability in inflammation models .

Material Science Applications

The compound’s nitro and hydroxyl groups enable coordination chemistry with transition metals, suggesting utility in:

-

Catalysis: As a ligand in palladium-catalyzed cross-coupling reactions.

-

Energetic Materials: Nitro groups contribute to high nitrogen content, though stability concerns limit use.

Future Research Directions

-

Synthesis Optimization: Improve yields via microwave-assisted or flow chemistry approaches.

-

Biological Screening: Test against cancer cell lines (e.g., MCF-7, HeLa) and inflammatory markers (COX-2, TNF-α).

-

Computational Modeling: DFT studies to predict reactivity and docking simulations for target identification.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume